molecular formula C6H10F2S B6206429 [1-(difluoromethyl)cyclobutyl]methanethiol CAS No. 2703780-28-1

[1-(difluoromethyl)cyclobutyl]methanethiol

Cat. No.: B6206429
CAS No.: 2703780-28-1
M. Wt: 152.2
InChI Key:
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Description

[1-(difluoromethyl)cyclobutyl]methanethiol is an organosulfur compound characterized by a cyclobutyl ring substituted with a difluoromethyl group and a methanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(difluoromethyl)cyclobutyl]methanethiol typically involves the cyclization of appropriate precursors followed by the introduction of the difluoromethyl and methanethiol groups. One common method involves the reaction of cyclobutyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

[1-(difluoromethyl)cyclobutyl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [1-(difluoromethyl)cyclobutyl]methanethiol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)cyclobutyl]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the thiol group can participate in redox reactions and covalent modifications of target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(difluoromethyl)cyclobutyl]methanethiol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutyl ring with difluoromethyl and methanethiol groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(difluoromethyl)cyclobutyl]methanethiol involves the addition of a difluoromethyl group to a cyclobutane ring, followed by the introduction of a thiol group to the resulting compound.", "Starting Materials": [ "Cyclobutene", "Difluoromethyl bromide", "Sodium hydride", "Methanethiol" ], "Reaction": [ "Cyclobutene is treated with difluoromethyl bromide in the presence of sodium hydride to form 1-bromo-1-(difluoromethyl)cyclobutane.", "1-bromo-1-(difluoromethyl)cyclobutane is then treated with sodium hydride and methanethiol to form [1-(difluoromethyl)cyclobutyl]methanethiol." ] }

CAS No.

2703780-28-1

Molecular Formula

C6H10F2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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